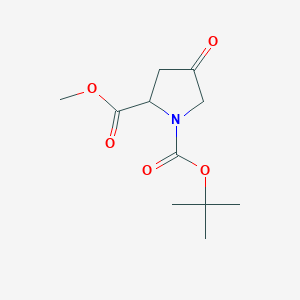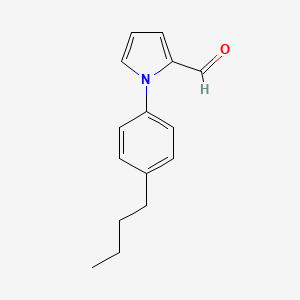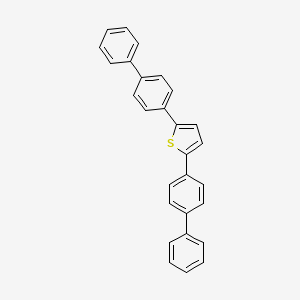
9,9-Dihexylfluorene-2,7-diboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dihexylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C25H36B2O4 . It is used as a reactant for Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene . It is also used as a building block for polyfluorene-based, light-emitting copolymers .
Molecular Structure Analysis
The molecular structure of 9,9-Dihexylfluorene-2,7-diboronic acid consists of a fluorene core with two hexyl chains attached at the 9,9-positions and two boronic acid groups attached at the 2,7-positions . The exact mass of the molecule is 422.2799700 g/mol .Chemical Reactions Analysis
9,9-Dihexylfluorene-2,7-diboronic acid can be used as a reactant in various reactions. These include Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, and the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,9-Dihexylfluorene-2,7-diboronic acid include a molecular weight of 422.2 g/mol, four hydrogen bond donors, four hydrogen bond acceptors, and twelve rotatable bonds . It is a solid with a melting point greater than 300 °C .Applications De Recherche Scientifique
Synthesis of Pyrimidine-Fluorene Hybrid Systems
- Application Summary : This compound is used in the synthesis of new pyrimidine-fluorene hybrid systems . These hybrid systems have been synthesized by Suzuki cross-coupling methodology .
- Methods of Application : The exact procedures can vary, but typically involve cross-coupling of 9,9-dihexylfluorene-2,7-diboronic acid with two equivalents of 2-bromopyrimidine, 5-bromopyrimidine and 2,5-dibromopyrimidine .
- Results or Outcomes : The result is the formation of new pyrimidine-fluorene hybrid systems . These compounds are blue emitters in solution, with photoluminescence quantum yields (PLQY) of 25% and 85%, respectively .
Synthesis of Light-Emitting Carbazole-Based Copolymers Bearing Cyano-Substituted Arylenevinylene Chromophore
- Application Summary : This compound is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
- Methods of Application : The exact procedures can vary, but typically involve polymerizing the compound with suitable monomers under conditions that promote the formation of the carbazole-based copolymer .
- Results or Outcomes : The result is the formation of a new light-emitting material with potential applications in areas like optoelectronics and photonics .
Synthesis of New Pyrimidine- and Fluorene-Containing Oligo(Arylene)s
- Application Summary : This compound is used in the synthesis of new pyrimidine- and fluorene-containing oligo(arylene)s . These hybrid systems have been synthesized by Suzuki cross-coupling methodology .
- Methods of Application : The exact procedures can vary, but typically involve cross-coupling of 9,9-dihexylfluorene-2,7-diboronic acid with two equivalents of 2-bromopyrimidine, 5-bromopyrimidine and 2,5-dibromopyrimidine .
- Results or Outcomes : The result is the formation of new pyrimidine-fluorene hybrid systems . These compounds are blue emitters in solution, with photoluminescence quantum yields (PLQY) of 25% and 85%, respectively .
Synthesis of Light-Emitting Carbazole-Based Copolymers Bearing Cyano-Substituted Arylenevinylene Chromophore
- Application Summary : This compound is used in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore .
- Methods of Application : The exact procedures can vary, but typically involve polymerizing the compound with suitable monomers under conditions that promote the formation of the carbazole-based copolymer .
- Results or Outcomes : The result is the formation of a new light-emitting material with potential applications in areas like optoelectronics and photonics .
Orientations Futures
9,9-Dihexylfluorene-2,7-diboronic acid has potential applications in the synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore . It can also be used in the preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene .
Propriétés
IUPAC Name |
(7-borono-9,9-dihexylfluoren-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36B2O4/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26(28)29)11-13-21(23)22-14-12-20(27(30)31)18-24(22)25/h11-14,17-18,28-31H,3-10,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWOJNOZWMHNTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36B2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403928 |
Source


|
| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dihexylfluorene-2,7-diboronic acid | |
CAS RN |
203927-98-4 |
Source


|
| Record name | 9,9-Dihexylfluorene-2,7-diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

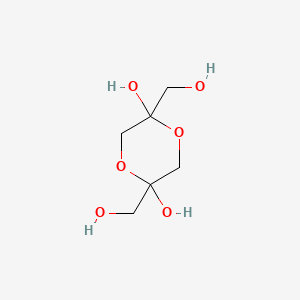
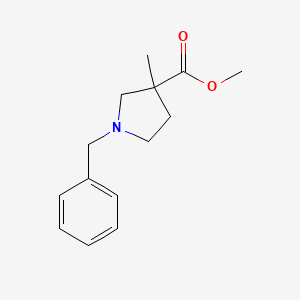
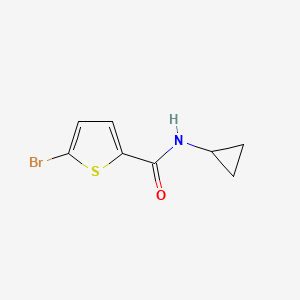
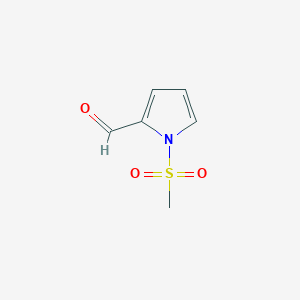
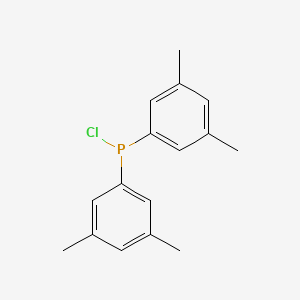
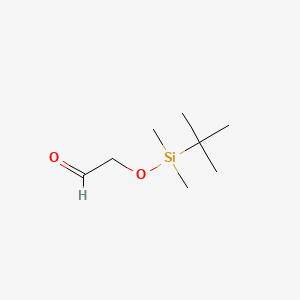
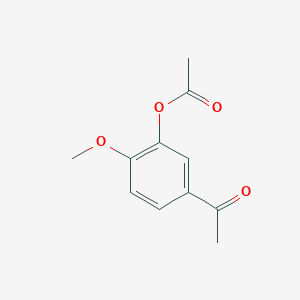

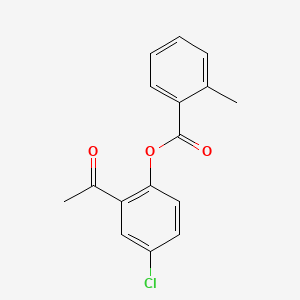
![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)
